Vinylmethyldiacetoxysilane

CAS No.: 2944-70-9

Cat. No.: VC3707584

Molecular Formula: C7H12O4Si

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2944-70-9 |

|---|---|

| Molecular Formula | C7H12O4Si |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | (acetyloxy-ethenyl-methylsilyl) acetate |

| Standard InChI | InChI=1S/C7H12O4Si/c1-5-12(4,10-6(2)8)11-7(3)9/h5H,1H2,2-4H3 |

| Standard InChI Key | IDXCKOANSQIPGX-UHFFFAOYSA-N |

| SMILES | CC(=O)O[Si](C)(C=C)OC(=O)C |

| Canonical SMILES | CC(=O)O[Si](C)(C=C)OC(=O)C |

Introduction

Chemical Structure and Properties

Molecular Structure

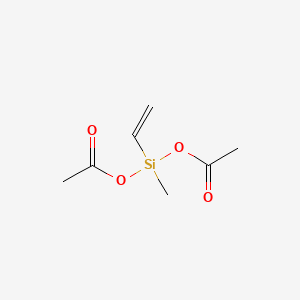

Vinylmethyldiacetoxysilane has the molecular formula C₇H₁₂O₄Si. The compound features a silicon atom as the central element with four substituents: one methyl group, one vinyl group, and two acetoxy groups. This structure gives the compound its distinctive chemical behavior, particularly in reactions involving the vinyl group and the hydrolyzable acetoxy groups.

Physical Properties

The physical properties of Vinylmethyldiacetoxysilane can be estimated based on structural similarities with related compounds. Like many organosilanes, it is likely to be a colorless liquid at room temperature with a characteristic odor. The compound is expected to have low water solubility but good solubility in organic solvents such as toluene, xylene, and various alcohols.

Chemical Reactivity

The reactivity of Vinylmethyldiacetoxysilane is primarily determined by:

The presence of acetoxy groups makes this compound particularly reactive toward moisture, leading to the formation of acetic acid as a byproduct during hydrolysis reactions.

Synthesis Methods

Traditional Synthesis Routes

The synthesis of Vinylmethyldiacetoxysilane typically involves the reaction of Vinylmethyldichlorosilane with acetic acid or acetic anhydride in the presence of a catalyst. This substitution reaction replaces the chlorine atoms with acetoxy groups.

Another potential synthetic route may involve the transesterification of Vinylmethyldimethoxysilane (which is documented in the search results) with acetic acid or acetic anhydride under appropriate catalytic conditions.

Advanced Synthesis Techniques

More sophisticated approaches to synthesizing Vinylmethyldiacetoxysilane may involve:

-

Direct oxidation of appropriate silane precursors

-

Transition metal-catalyzed coupling reactions

-

Controlled hydrolysis of vinyl-containing silane intermediates

These advanced methods often allow for better control over product purity and yield.

Industrial Applications

Coupling Agent and Adhesion Promoter

Similar to other functionalized silanes, Vinylmethyldiacetoxysilane likely serves as an effective coupling agent between organic polymers and inorganic substrates. The vinyl group can participate in copolymerization with organic monomers, while the hydrolyzable acetoxy groups can form chemical bonds with inorganic surfaces through condensation reactions.

Sealants and Adhesives

The compound may find significant applications in moisture-curing sealants and adhesives. Upon exposure to atmospheric moisture, the acetoxy groups hydrolyze, releasing acetic acid and forming reactive silanol groups that subsequently undergo condensation to form siloxane networks.

Composite Materials

In the preparation of composite materials, Vinylmethyldiacetoxysilane can function as a surface modifier for inorganic fillers, improving their compatibility with organic polymer matrices.

Production Volumes

Based on the information available for related compounds, the production volume of organosilanes in general is substantial. For instance, Vinylmethyldimethoxysilane had reported U.S. production volumes of 1,000,000 lb - <20,000,000 lb annually from 2016 to 2019 . This suggests a significant industrial demand for functionalized silanes, which may extend to Vinylmethyldiacetoxysilane depending on its specific applications.

Comparative Analysis with Related Silanes

Structural Comparisons

Table 1 presents a comparative analysis of Vinylmethyldiacetoxysilane with related silane compounds:

| Property | Vinylmethyldiacetoxysilane | Vinylmethyldimethoxysilane | Vinyltrimethoxysilane |

|---|---|---|---|

| Molecular Formula | C₇H₁₂O₄Si | C₅H₁₂O₂Si | C₅H₁₂O₃Si |

| Functional Groups | Vinyl, methyl, two acetoxy | Vinyl, methyl, two methoxy | Vinyl, three methoxy |

| Hydrolysis Rate | Relatively fast | Moderate | Moderate |

| Byproduct of Hydrolysis | Acetic acid | Methanol | Methanol |

| Primary Applications | Adhesives, sealants | Coupling agent, polymers | Coupling agent |

Reactivity Differences

The presence of acetoxy groups in Vinylmethyldiacetoxysilane, as opposed to methoxy groups in related compounds, results in different hydrolysis behavior:

-

Acetoxy silanes typically hydrolyze more rapidly than their methoxy counterparts

-

The acetic acid byproduct from acetoxy silane hydrolysis contributes to accelerated curing in certain formulations

-

The odor profile differs significantly, with acetoxy silanes producing a characteristic acetic acid smell during curing

Research Developments and Future Prospects

Recent Advances

Current research on acetoxysilanes in general has focused on:

-

Developing environmentally friendly synthesis routes

-

Improving the performance characteristics of silane-modified polymers

-

Extending shelf-life through stabilization technologies

-

Reducing odor during application and curing

Emerging Applications

Potential future applications for Vinylmethyldiacetoxysilane may include:

-

Advanced electronics and semiconductor manufacturing

-

Medical-grade adhesives and sealants

-

Sustainable building materials

-

Specialized coatings for extreme environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume